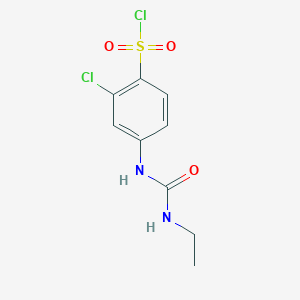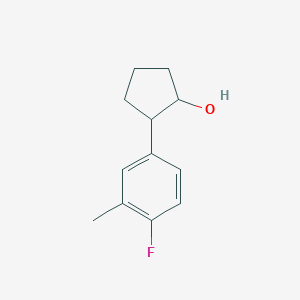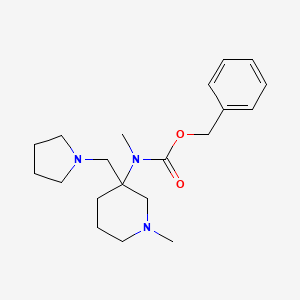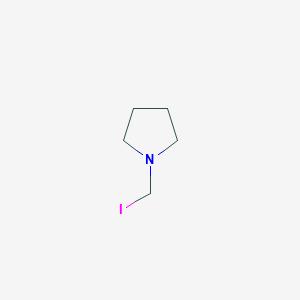
N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide
Vue d'ensemble
Description
N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide, also known as FMMD-1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzamide derivatives and has shown promising results in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. In one study, N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide was shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. In another study, N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide was shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects. In one study, it was found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. In another study, it was shown to inhibit the proliferation of breast cancer cells by inducing G2/M cell cycle arrest and apoptosis. Furthermore, N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide has been shown to have antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Furthermore, it has shown promising results in various scientific research applications, making it a potential candidate for further studies. However, there are also some limitations to using N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide in lab experiments. Firstly, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Secondly, its toxicity and side effects are not well characterized, which could limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective drugs based on N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide. Secondly, studies are needed to determine the toxicity and side effects of N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide, which could provide valuable information for its potential therapeutic applications. Finally, more studies are needed to explore the potential of N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide as an antimicrobial agent, as well as its effects on other diseases such as neurodegenerative disorders and cardiovascular diseases.
Applications De Recherche Scientifique
N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In one study, N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, it was shown to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide has been shown to have antimicrobial activity against various Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-10-3-6-12(16)9-14(10)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISFKRAGIKTKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366654 | |
| Record name | N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide | |
CAS RN |
710310-26-2 | |
| Record name | N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride](/img/structure/B1620939.png)

![2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1620942.png)



![2-[(2-Oxo-2-phenylethyl)thio]benzoic acid](/img/structure/B1620954.png)
![Dimethyl-[6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]azanium;tetrafluoroborate](/img/structure/B1620955.png)
